molecular formula C13H19NO3 B5757372 4-(2,3-dimethoxybenzyl)morpholine

4-(2,3-dimethoxybenzyl)morpholine

Cat. No.: B5757372
M. Wt: 237.29 g/mol
InChI Key: ZJZTZZWQFSJJSG-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,3-dimethoxybenzyl group. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis . The 2,3-dimethoxybenzyl group adds additional functionality, making this compound of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxybenzyl)morpholine typically involves the reaction of morpholine with 2,3-dimethoxybenzyl chloride under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the morpholine ring or the benzyl group.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

4-(2,3-Dimethoxybenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a ligand, binding to specific sites on proteins and altering their activity. The 2,3-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, is widely used in organic synthesis and as a corrosion inhibitor.

    4-Benzylmorpholine: Similar to 4-(2,3-dimethoxybenzyl)morpholine but lacks the methoxy groups, resulting in different chemical and biological properties.

    2,3-Dimethoxybenzylamine: Contains the same benzyl group but with an amine instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 2,3-dimethoxybenzyl group. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(2,3-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZTZZWQFSJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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